Biochemical Potency: IDO-IN-3 vs. Epacadostat and PF-06840003
In a cell-free assay against recombinant human IDO1 (hIDO1), IDO-IN-3 demonstrates an IC50 of 290 nM [1]. This places its biochemical potency between the more potent clinical candidate epacadostat (reported hIDO1 IC50 = 67.4 nM - 75.9 nM) [2] and the moderate, CNS-penetrant inhibitor PF-06840003 (hIDO1 IC50 = 410 nM) . The ~4-fold difference in IC50 between IDO-IN-3 and epacadostat is a critical distinction for experiments where achieving high target occupancy is paramount.
| Evidence Dimension | Biochemical Potency (hIDO1) |
|---|---|
| Target Compound Data | 290 nM |
| Comparator Or Baseline | Epacadostat (67.4 - 75.9 nM); PF-06840003 (410 nM) |
| Quantified Difference | ~4.3-fold less potent than epacadostat; ~1.4-fold more potent than PF-06840003 |
| Conditions | Cell-free assay using recombinant human IDO1 enzyme |
Why This Matters
This quantitative difference in biochemical potency defines the concentration range required for target engagement and informs the selection of an appropriate IDO1 inhibitor for in vitro mechanistic studies.
- [1] Bertin Bioreagent. IDO-IN-3 Datasheet. Catalog No. 28432. Accessed 2024. View Source
- [2] Ye K, et al. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. Eur J Med Chem. 2023. View Source
